

Application Notes for In Vitro Use of MC4171

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Compound of Interest		
Compound Name:	MC4171	
Cat. No.:	B12396037	Get Quote

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Introduction

MC4171 is a first-in-class, selective, and reversible small molecule inhibitor of lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1.[1][2] KAT8 is a histone acetyltransferase that specifically catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[3] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), making it a promising therapeutic target.[4][5] MC4171 has demonstrated antiproliferative activity in several cancer cell lines without significantly impacting the viability of non-transformed cells, highlighting its potential as a valuable research tool and a starting point for the development of novel anticancer agents.[1][6]

These application notes provide detailed protocols for the in vitro use of **MC4171** to study its effects on enzymatic activity and cancer cell proliferation.

Data Presentation

Enzymatic Activity

Compound	Target	IC50 (μM)	Binding Affinity (SPR Kd, μM)
MC4171	KAT8	8.1[1][7]	2.04[8][2]



Antiproliferative Activity (72-hour treatment)

Cell Line	Cancer Type	IC50 (μM)
A549	Non-Small Cell Lung Cancer	33.0 ± 5.7[9]
H1299	Non-Small Cell Lung Cancer	41.6 ± 6.8[9]
HCT116	Colon Carcinoma	46.6 ± 11.5[9]
HT29	Colorectal Adenocarcinoma	54.0 ± 10.9[9]
U-937	Histiocytic Lymphoma	51.7 ± 9.5[9]

Experimental Protocols In Vitro KAT8 Enzymatic Assay

This protocol is designed to determine the inhibitory activity of **MC4171** on KAT8 enzymatic activity using a chemiluminescence-based assay.[7][10]

Materials:

- Recombinant human KAT8 enzyme
- Histone H4 peptide (substrate)
- Acetyl-CoA
- MC4171
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
- White 96-well assay plates
- Anti-acetyl-lysine antibody
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate



• Plate reader with chemiluminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a stock solution of **MC4171** in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[10]
- Enzyme and Substrate Preparation: Dilute the recombinant KAT8 enzyme and histone H4
 peptide in cold assay buffer to their optimal working concentrations.
- Assay Reaction: a. Add 20 μL of diluted KAT8 enzyme to each well of the 96-well plate. b.
 Add 5 μL of the diluted MC4171 or vehicle control (assay buffer with DMSO) to the
 respective wells. c. Incubate for 15 minutes at room temperature to allow for inhibitor
 binding. d. Initiate the enzymatic reaction by adding 25 μL of the Acetyl-CoA and histone H4
 substrate solution to each well. e. Incubate the plate at 30°C for 1-2 hours.
- Detection: a. After incubation, wash the plate three times with a wash buffer (e.g., TBST).[7]
 b. Add 50 μL of diluted anti-acetyl-lysine primary antibody to each well and incubate for 1 hour at room temperature.[7] c. Wash the plate three times with wash buffer. d. Add 50 μL of diluted HRP-conjugated secondary antibody and incubate for 45 minutes at room temperature.[7] e. Wash the plate three times with wash buffer. f. Add 100 μL of the chemiluminescent substrate to each well.[7] g. Immediately measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of MC4171 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the antiproliferative effect of **MC4171** on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Materials:

Cancer cell lines (e.g., A549, HCT116)



- Complete cell culture medium
- MC4171
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Plate reader capable of measuring absorbance at 570 nm

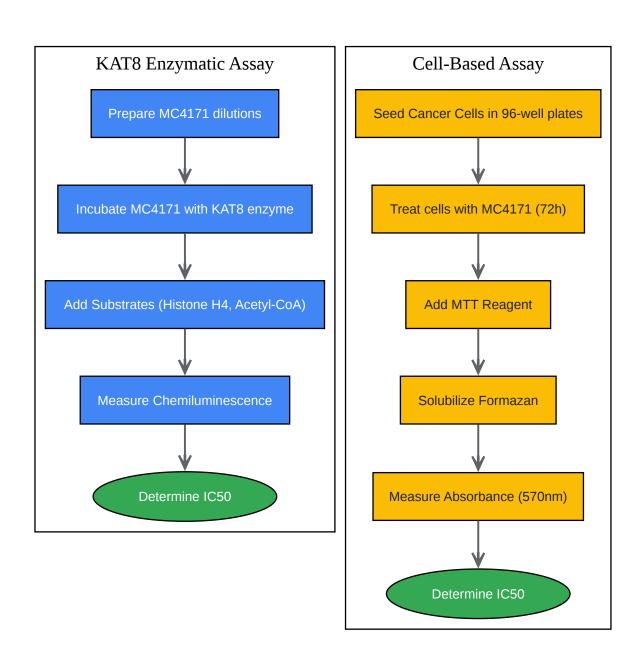
Procedure:

- Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: a. Prepare serial dilutions of MC4171 in complete cell culture medium. b. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of MC4171 or vehicle control (medium with DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition and Incubation: a. After the 72-hour incubation, add 10 μL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization: a. Add 100 μ L of the solubilization solution to each well.[12] b. Mix gently by pipetting up and down to dissolve the formazan crystals.
- Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Visualizations KAT8 Signaling Pathway







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